2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole
Overview
Description
2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonyl group, dichlorobenzyl moiety, and a propynyl-substituted imidazole ring. Its molecular formula is C25H18Cl2N2O2S, and it has a molecular weight of approximately 485.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4,5-diphenyl-1H-imidazole under basic conditions to form the sulfonylated imidazole intermediate. This intermediate is then subjected to a Sonogashira coupling reaction with propargyl bromide in the presence of a palladium catalyst and a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The propynyl group may also play a role in binding to active sites of enzymes, thereby modulating their function. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole: Similar structure but with a propyl group instead of a propynyl group.
2,6-dichlorobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
The presence of the propynyl group in 2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole distinguishes it from similar compounds. This group can participate in unique chemical reactions, such as Sonogashira coupling, and may enhance the compound’s biological activity by facilitating stronger interactions with molecular targets .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O2S/c1-2-16-29-24(19-12-7-4-8-13-19)23(18-10-5-3-6-11-18)28-25(29)32(30,31)17-20-21(26)14-9-15-22(20)27/h1,3-15H,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKNNCIDRMYTQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C(N=C1S(=O)(=O)CC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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